Superior Glycemic Efficacy vs. Oral Semaglutide: ACHIEVE-3 Phase 3 Head-to-Head Data
In the 52-week ACHIEVE-3 head-to-head Phase 3 trial (N=1,698), orforglipron 36 mg once daily demonstrated superiority to oral semaglutide 14 mg once daily for mean change in HbA1c [1]. The treatment difference was statistically significant and clinically meaningful. Additionally, the proportion of participants achieving stringent glycemic targets was substantially higher with orforglipron [1].
| Evidence Dimension | Mean change in HbA1c from baseline at week 52 (treatment regimen estimand) |
|---|---|
| Target Compound Data | -1.91% (SE 0.08) for orforglipron 36 mg |
| Comparator Or Baseline | -1.47% (SE 0.06) for oral semaglutide 14 mg |
| Quantified Difference | Additional HbA1c reduction of 0.44 percentage points with orforglipron 36 mg |
| Conditions | 52-week randomized, open-label, active-controlled Phase 3 trial; adults with T2D inadequately controlled with metformin; baseline HbA1c 8.3% |
Why This Matters
For procurement decisions supporting T2D research or clinical trial supply, this head-to-head superiority data provides unambiguous quantitative evidence that orforglipron delivers greater glycemic control than the market-leading oral GLP-1RA at comparable dose tiers.
- [1] Rosenstock J, et al. Efficacy and safety of once-daily oral orforglipron compared with oral semaglutide in adults with type 2 diabetes (ACHIEVE-3): a multinational, multicentre, non-inferiority, open-label, randomised, phase 3 trial. Lancet. 2026;407(10534):1147-1160. View Source
